[3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid
Description
[3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid is a piperidine derivative characterized by an acetylamino-methyl substituent at the 3-position of the piperidine ring and an acetic acid group attached to the nitrogen (N1) (Fig. 1). This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the acetyl group) and hydrogen-bonding capacity (via the carboxylic acid). Its molecular weight is estimated to be ~240 g/mol based on analogous compounds .
Properties
IUPAC Name |
2-[3-(acetamidomethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-8(13)11-5-9-3-2-4-12(6-9)7-10(14)15/h9H,2-7H2,1H3,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUZZZUMGZIUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Acetylamino-Methyl Group: This step involves the acetylation of an amino group followed by the introduction of a methyl group. Common reagents include acetic anhydride and methyl iodide.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the acetylamino-methyl group.
Reduction: Reduction reactions can target the carbonyl group in the acetylamino moiety.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the acetylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Products may include piperidine N-oxides or carboxylic acids.
Reduction: Reduced forms of the acetylamino group, such as primary amines.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Drug Development
Research indicates that compounds similar to [3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid can act as inhibitors for specific enzymes and receptors, which are crucial in drug metabolism and therapeutic efficacy. For instance:
- DPP-IV Inhibition : The compound has been studied for its potential to inhibit Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibitors of DPP-IV are significant in treating type 2 diabetes and related metabolic disorders .
- PRMT5 Interaction : It has been identified as part of a screening process for inhibitors of protein arginine methyltransferase 5 (PRMT5), which is implicated in cancer cell proliferation. Compounds that inhibit PRMT5 can selectively target cancer cells with specific genetic deletions .
Therapeutic Uses
The therapeutic implications of this compound extend to various conditions:
- Diabetes Management : As a DPP-IV inhibitor, it could be beneficial in managing diabetes by enhancing insulin sensitivity and reducing blood sugar levels .
- Autoimmune Diseases : The compound's structural analogs have been explored for their potential to modulate immune responses, making them candidates for treating autoimmune diseases such as rheumatoid arthritis .
Biochemical Studies
The compound is also utilized in biochemical assays to study enzyme activity and receptor-ligand interactions:
- PXR Activation Studies : It plays a role in examining the Pregnane X Receptor (PXR), which regulates drug metabolism. Compounds that activate PXR can influence the pharmacokinetics of various drugs, making it essential for understanding drug interactions .
Case Studies
Mechanism of Action
The mechanism of action of [3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group may facilitate binding to active sites, while the piperidine ring can enhance molecular stability and bioavailability. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperidine Ring
2-(3-Amino-1-benzylpiperidin-3-yl)acetic Acid
- Structure: Features a benzyl group at N1 and an amino group at C3.
- However, the unacetylated amino group may reduce metabolic stability compared to the acetylated analogue .
- Molecular Weight : 248.32 g/mol .
{3-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic Acid
- Structure : Contains a cyclopropyl ring within the acetylated side chain at C3.
- Key Differences : The cyclopropyl group introduces steric constraints, possibly altering binding affinity to targets like opioid or chemokine receptors. Molecular weight is ~300 g/mol .
2-(3-Carbamoylpiperidin-1-yl)acetic Acid
Functional Group Modifications
Prodrug Derivatives: (3-Amino-piperidin-1-yl)-acetic Acid Methyl Ester Dihydrochloride
- Structure: Methyl ester of the acetic acid group and a free amino group at C3.
- Key Differences : The ester acts as a prodrug, hydrolyzing in vivo to release the active carboxylic acid. The dihydrochloride salt improves solubility for formulation. Molecular weight: 240.3 g/mol .
Protected Intermediates: [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic Acid
Data Table: Structural and Functional Comparison
| Compound Name | Substituents (C3/N1) | Molecular Weight (g/mol) | logP (Estimated) | Key Features |
|---|---|---|---|---|
| [3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid | Acetylamino-methyl / Acetic acid | ~240 | 1.8 | Balanced lipophilicity, metabolic stability |
| 2-(3-Amino-1-benzylpiperidin-3-yl)acetic acid | Amino / Benzyl + Acetic acid | 248.32 | 2.5 | Enhanced BBB penetration |
| {3-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid | Acetyl-cyclopropyl-amino / Acetic acid | ~300 | 2.2 | Steric modulation of binding |
| 2-(3-Carbamoylpiperidin-1-yl)acetic acid | Carbamoyl / Acetic acid | 186.21 | 0.5 | High solubility, polar |
| (3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride | Amino / Methyl ester (prodrug) | 240.3 | 1.2 | Prodrug, improved oral bioavailability |
Biological Activity
The compound [3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid is a piperidine derivative with a unique structure that suggests potential biological activity. Its molecular configuration includes a piperidine ring, an acetylamino group, and a carboxylic acid moiety, which are known to influence pharmacological effects. This article reviews the biological activity of this compound based on current research findings, including its mechanism of action, pharmacological effects, and potential applications in medicine.
Chemical Structure
The structural formula of this compound can be represented as follows:
This structure allows for various interactions within biological systems, which is crucial for its activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Piperidine derivatives are known to inhibit various enzymes and receptors, leading to diverse biological effects. For instance, they may function as enzyme inhibitors or modulators of neurotransmitter systems, contributing to their therapeutic potential in treating conditions such as diabetes and neurodegenerative diseases.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological activities:
In Vitro Studies
In vitro studies have assessed the potency of this compound against various biological targets. For example:
| Target | IC50 (µM) | Effect |
|---|---|---|
| Cholinesterase | 9.68 | Inhibition |
| RORγt (Receptor) | Not specified | Inverse agonist activity |
| Cancer Cell Lines | Varies | Cytotoxicity |
These studies highlight the compound's potential as a therapeutic agent in treating neurological disorders and certain cancers .
Case Studies
- Cholinesterase Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited cholinesterase enzymes, suggesting applications in Alzheimer's disease treatment .
- Antitumor Activity : In vitro tests on murine leukemia cell lines showed that related compounds exhibited significant antitumor effects, warranting further investigation into their mechanisms and efficacy in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
